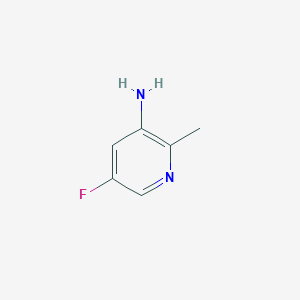

5-Fluoro-2-methylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 . It is a colorless to light yellow to yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7FN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) . This indicates that the molecule consists of a pyridine ring with a fluoro group at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position.Physical And Chemical Properties Analysis

This compound is a colorless to light yellow to yellow liquid . It has a molecular weight of 126.13 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Chemoselective Functionalization in Organic Synthesis

5-Fluoro-2-methylpyridin-3-amine is utilized in chemoselective functionalization, a key process in organic synthesis. Research demonstrates the selective substitution of different groups in pyridine compounds, which is critical for developing specific molecular structures for various applications. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows the potential for selective substitution reactions (Stroup et al., 2007).

Synthesis of Antitumor Agents

Compounds related to this compound have been investigated for their potential in synthesizing novel antitumor agents. For example, research on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to pyridine compounds, indicates their moderate cytotoxic activity, suggesting the potential of such compounds in cancer treatment (Tsuzuki et al., 2004).

Nucleophilic Displacement Reactions

The compound and its derivatives are pivotal in nucleophilic displacement reactions in aromatic systems. These reactions are essential in the synthesis of various organic compounds, showing the versatility of pyridine compounds in chemical synthesis (Brewis et al., 1974).

Development of Herbicides

Research into the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines has shown that derivatives of this compound can be instrumental in developing new herbicides. These findings highlight the compound's role in agricultural chemistry (Johnson et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary target of 5-Fluoro-2-methylpyridin-3-amine It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

The exact mode of action of This compound It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues . This could suggest that This compound interacts with its targets in a unique manner, potentially leading to different biochemical outcomes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Fluoropyridines are known to be involved in various biological applications, including the development of new agricultural products with improved physical, biological, and environmental properties .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that fluoropyridines have reduced basicity, which could potentially influence their bioavailability .

Result of Action

The molecular and cellular effects of This compound It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , which could suggest a range of potential effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that fluoropyridines are generally environmentally benign , which could suggest that they are relatively stable under various environmental conditions.

特性

IUPAC Name |

5-fluoro-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUBFBGQTDEDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)

![Tert-butyl 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2724829.png)

![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)

![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2724838.png)

![2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide](/img/structure/B2724841.png)

![4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2724846.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2724849.png)

![2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2724850.png)